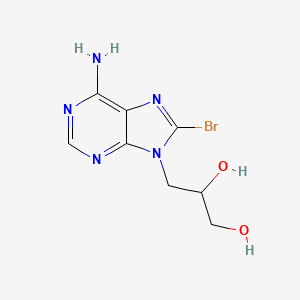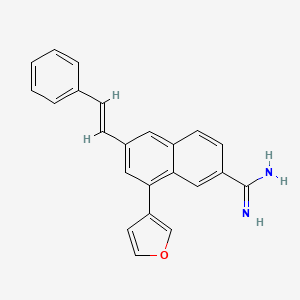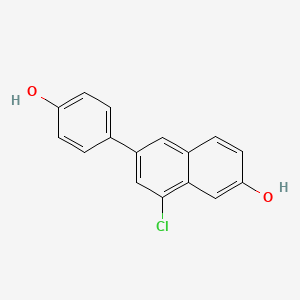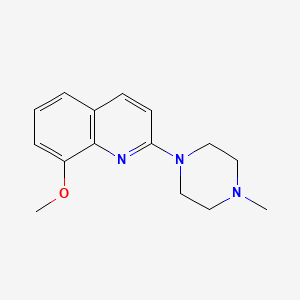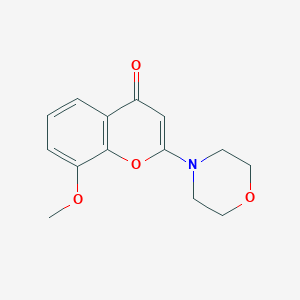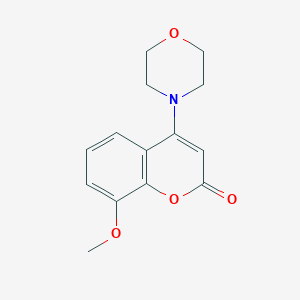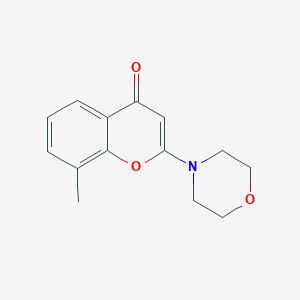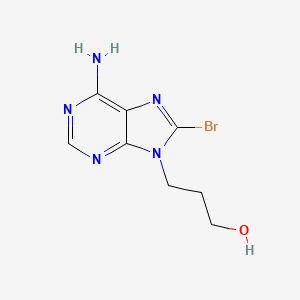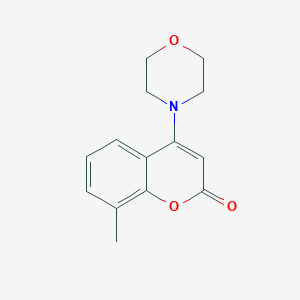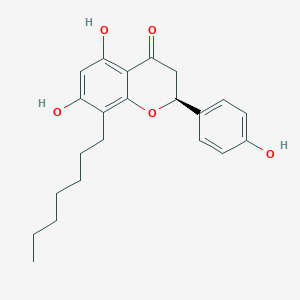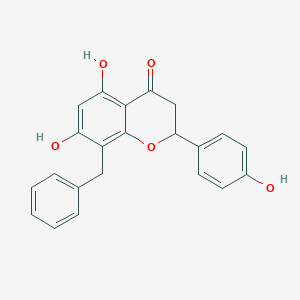![molecular formula C14H10N2O B10845925 8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one](/img/structure/B10845925.png)
8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes multiple aromatic rings and a secondary amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the aromatic rings .
Scientific Research Applications
8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, with a simpler structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indole-3-acetic acid: A plant hormone derived from indole.
Uniqueness
8-methyl-4H,7H-indolo[6,5,4-cd]indol-5-one is unique due to its complex structure, which includes multiple fused rings and a secondary amide group. This complexity gives it distinct chemical and biological properties compared to simpler indole derivatives .
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-methyl-5,10-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),3,7,11,13-hexaen-9-one |
InChI |
InChI=1S/C14H10N2O/c1-7-5-9-8-3-2-4-11-13(8)10(14(17)16-11)6-12(9)15-7/h2-6,15H,1H3,(H,16,17) |
InChI Key |
ACTSTIBGWRUXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=C3C4=C2C=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



